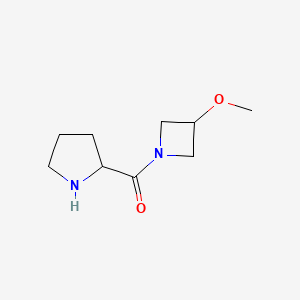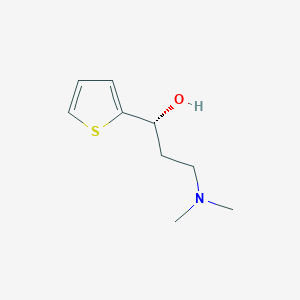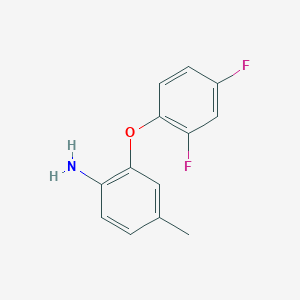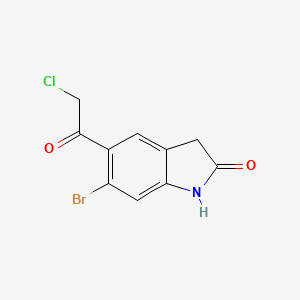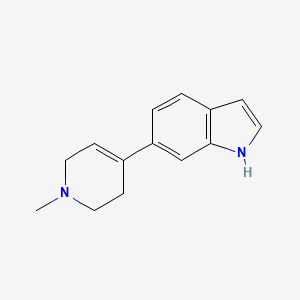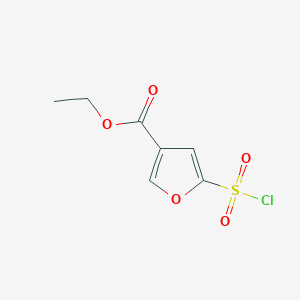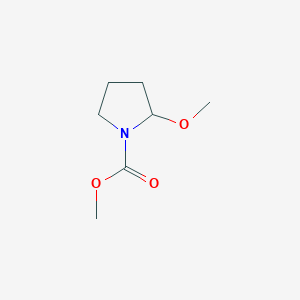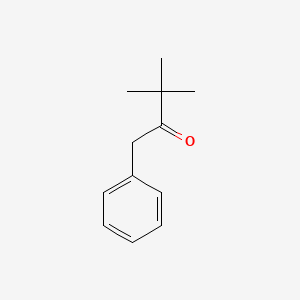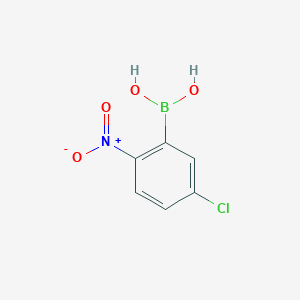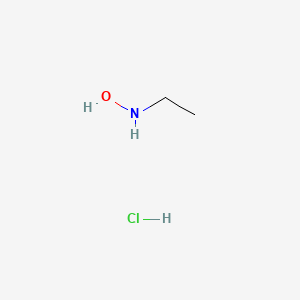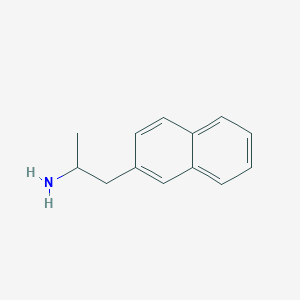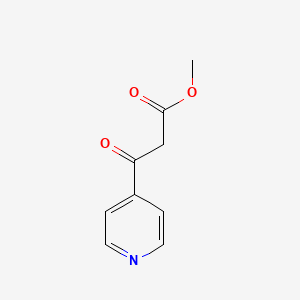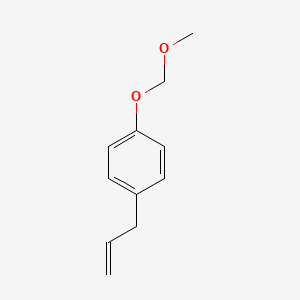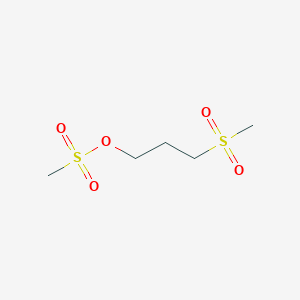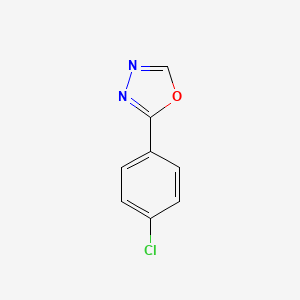
2-(4-Chlorophenyl)-1,3,4-oxadiazole
Übersicht
Beschreibung
2-(4-Chlorophenyl)-1,3,4-oxadiazole (CPD) is a heterocyclic compound that has been used in many scientific studies and applications. It has been studied for its potential use in medicinal chemistry and as an intermediate in the synthesis of other compounds. CPD has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
2-Aryl-1,3,4-oxadiazoles, including the 2-(4-chlorophenyl) variant, have been synthesized using various techniques. For instance, a study by Li Zheng (2004) demonstrated a microwave irradiation method that offered high yield, rapid reaction rate, and simple work-up procedure compared to traditional methods (Zheng, 2004). Another green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles was developed by Zhu et al. (2015), featuring high yields, simplicity, water-based medium, energy efficiency, and no catalysts (Zhu, Zou, Shao, & Li, 2015).
Antibacterial Properties
Several studies have explored the antibacterial properties of 2-(4-chlorophenyl)-1,3,4-oxadiazole derivatives. Arora et al. (2012) synthesized new unsymmetrical 1,3,4-oxadiazoles and evaluated their antibacterial activity against Gram-positive bacteria, finding one compound with significant potency (Arora, Aneja, Kumar, Sharma, & Prakash, 2012). Similarly, Deshmukh et al. (2017) synthesized novel 1,3,4-oxadiazoles and reported moderate antibacterial activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Central Nervous System (CNS) Applications
In a study by Singh et al. (2012), substituted diphenyl-1,3,4-oxadiazoles, including 2-(4-chlorophenyl) variants, were evaluated for CNS depressant activities. The study found promising compounds with antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh, Sharma, Sharma, Upadhyay, & Kumar, 2012).
Antitubercular and Antioxidant Activities
Prathap et al. (2014) synthesized novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles and evaluated them for antitubercular and antioxidant activities. They found good antitubercular activity against Mycobacterium tuberculosis, although the compounds exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Crystallog
raphic StudiesIn crystallographic studies, Yan et al. (2010) investigated the title compound 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide, including the dihedral angles and hydrogen bonding in the crystal structure (Yan, Tu, Wang, Liu, & Li, 2010). Fun et al. (2011) also conducted a crystallographic analysis of a 1,2,4-oxadiazole derivative, revealing the dihedral angles and hydrogen bonding patterns in the crystal (Fun, Sumangala, Nagaraja, Poojary, & Chantrapromma, 2011).
Synthesis of Heterocyclic Fused Rings
The synthesis of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole, including the 2-(4-chlorophenyl) variant, was explored by Abbas et al. (2017). This study synthesized several fused heterocyclic compounds, demonstrating the versatility of 1,3,4-oxadiazoles in organic synthesis (Abbas, Hussain, & Shakir, 2017).
Optical and Electrical Properties
Kaminorz et al. (2000) reported on substituted 2,5-diphenyl-1,3,4-oxadiazoles, including the efficiency of these compounds as luminescent materials in light-emitting diodes (LEDs). They found that these new oxadiazoles showed efficient blue and green emission in single-layer devices (Kaminorz, Schulz, & Brehmer, 2000).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUDXVQMLKGODN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469229 | |
| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
CAS RN |
23289-10-3 | |
| Record name | 2-(4-Chlorophenyl)-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

